R-Acebutolol-d7 -

R-Acebutolol-d7

Catalog Number: EVT-1498948
CAS Number:
Molecular Formula: C₁₈H₂₁D₇N₂O₄
Molecular Weight: 343.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

R-Acebutolol-d7 is synthesized from acebutolol through deuteration processes, which involve replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is essential for research applications, particularly in pharmacokinetic studies where tracing the compound's metabolism and distribution in biological systems is necessary.

Classification
  • Chemical Class: Beta-blocker
  • IUPAC Name: R-1-(4-Acetylphenoxy)-3-isopropylamino-2-propanol
  • CAS Number: 162641359
Synthesis Analysis

Methods and Technical Details

The synthesis of R-Acebutolol-d7 can be achieved through several methods. One notable approach involves asymmetric synthesis techniques that yield high optical purity. A common method includes:

  1. Formation of Intermediate: The reaction starts with 4-acetylphenol reacting with epichlorohydrin to produce an epoxide intermediate.
  2. Amination: This intermediate undergoes nucleophilic substitution with isopropylamine to form the desired product.
  3. Deuteration: The final step involves the introduction of deuterium atoms through various chemical reactions, often utilizing deuterated solvents or reagents to ensure incorporation.

Recent advancements have introduced biocatalytic approaches using lipases for enantioselective synthesis, which can enhance yields and reduce environmental impacts .

Molecular Structure Analysis

Structure and Data

The molecular formula for R-Acebutolol-d7 is C18H28N2O4, with a molecular weight of approximately 344.43 g/mol. The structure features:

  • A phenolic ring (4-acetylphenoxy)
  • An isopropylamino group
  • Hydroxy and acetyl functional groups

The stereochemistry at the chiral center significantly influences its biological activity, making the R-enantiomer more therapeutically effective than its S counterpart.

Chemical Reactions Analysis

Reactions and Technical Details

R-Acebutolol-d7 can undergo various chemical reactions typical for beta-blockers:

  1. Oxidation: Converts to ketone or carboxylic acid derivatives using reagents like potassium permanganate or chromium trioxide.
  2. Reduction: Can yield alcohol derivatives through reduction reactions facilitated by lithium aluminum hydride.
  3. Substitution Reactions: Particularly at the amine group, allowing for further functionalization.

These reactions are crucial for modifying the compound for different therapeutic uses or improving its pharmacokinetic properties .

Mechanism of Action

Process and Data

R-Acebutolol-d7 functions primarily as a selective antagonist at beta-1 adrenergic receptors located in the heart. By blocking these receptors, it prevents adrenaline from exerting its effects, leading to:

This mechanism makes it effective in managing conditions such as hypertension and arrhythmias .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: Generally ranges between 130°C to 140°C depending on purity.

These properties are essential for formulation development in pharmaceutical applications .

Applications

Scientific Uses

R-Acebutolol-d7 serves multiple purposes in scientific research:

  • Pharmacokinetic Studies: Due to its deuterated nature, it is useful for tracing metabolic pathways and understanding drug interactions within biological systems.
  • Analytical Chemistry: Acts as a model compound in studies focused on beta-blocker synthesis and reaction mechanisms.
  • Clinical Research: Employed in clinical trials assessing the efficacy and safety profiles of beta-blockers.
Chemical Identity and Synthesis of R-Acebutolol-d7

Structural Elucidation and Isotopic Labeling Rationale

R-Acebutolol-d7 (chemical name: N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide-d7) is a deuterium-enriched isotopologue of the β-blocker acebutolol. Its molecular formula is C₁₈H₂₁D₇N₂O₄, with a molecular weight of 343.47 g/mol [4] [5]. Deuterium atoms are incorporated at seven positions, exclusively replacing hydrogen atoms in the isopropyl group of the side chain (–N–CH(CD₃)₂). This labeling preserves the core pharmacophore while altering sites minimally involved in receptor binding, thus minimizing pharmacological interference [5].

Structural Features and Analytical Identification:

  • Spectral Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic absence of proton signals at δ~1.4 ppm (methyl group of isopropyl), confirming deuterium incorporation [5].
  • Mass Fragmentation: High-Resolution Mass Spectrometry (HRMS) shows a parent ion peak at m/z 343.47, with fragment ions at m/z 266.2 (loss of C₃D₇N) and 152.1 (protonated diacetolol moiety) [1] [5].

Table 1: Key Structural Attributes of R-Acebutolol-d7

PropertyR-Acebutolol-d7Unlabeled Acebutolol
Molecular FormulaC₁₈H₂₁D₇N₂O₄C₁₈H₂₈N₂O₄
Molecular Weight (g/mol)343.47336.43
Deuterium PositionsIsopropyl methyl groupsN/A
CAS Number2701782-36-537517-30-9
Key MS Fragments343.47 (M⁺), 266.2, 152.1336.43 (M⁺), 259.2, 152.1

Labeling Rationale: Deuterium incorporation creates a "kinetic isotope effect" (KIE), slowing cytochrome P450-mediated metabolism at adjacent sites. This extends half-life in pharmacokinetic studies, making R-Acebutolol-d7 an optimal internal standard for mass spectrometry-based bioanalysis [5] [9].

Synthetic Pathways for Deuterated β-Blockers

The synthesis of R-Acebutolol-d7 leverages chiral pool strategies and catalytic kinetic resolution to ensure enantiomeric purity. Two dominant approaches are employed:

Approach 1: Chiral Epoxide Intermediate Route

  • Chiral Epoxide Synthesis: Racemic 1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropane undergoes hydrolytic kinetic resolution (HKR) using Jacobsen’s (salen)Co(III) catalyst in isopropanol. This yields (S)-epoxide with >99% ee [3].
  • Nucleophilic Addition: The (S)-epoxide reacts with deuterated isopropylamine (¹³NH–CH(CD₃)₂) under microwave irradiation (80°C, 2h), achieving regioselective ring opening at the less hindered carbon to form the S-alcohol precursor [3].
  • Acylation: The precursor is acylated with butyric anhydride-d₇ (for full deuteration) or selectively deuterated isopropylamine to furnish R-Acebutolol-d7 [4] [5].

Approach 2: Late-Stage Deuteration

  • Deuterated Alkylating Agents: Undeuterated R-acebutolol reacts with CD₃I in DMF using NaH as base, though this risks N-overalkylation and requires rigorous purification [7].

Table 2: Synthesis Steps for R-Acebutolol-d7 via Epoxide Route

StepReagents/ConditionsYieldEnantiopurity
HKR of Epoxide(salen)Co(III) (0.5 mol%), H₂O/iPrOH, 25°C, 12h48%>99% ee (S)
AminolysisiPrND₂ (5 eq), 80°C, 2h92%98% ee retention
Final AcylationButyric-d₇ anhydride, pyridine, 0°C→25°C85%N/A

Critical Considerations:

  • Solvent choice (e.g., isopropanol instead of water) enhances epoxide solubility and catalyst recyclability [3].
  • Regioselectivity in aminolysis is controlled by sterics: attack occurs preferentially at the benzylic carbon of the epoxide [3].

Comparative Analysis of R- and S-Enantiomers in Acebutolol Derivatives

Acebutolol exhibits stereoselective pharmacokinetics due to differential protein binding and metabolic clearance between enantiomers. Studies in rats reveal:

Pharmacokinetic Disparities:

  • Plasma Exposure: After IV administration of racemic acebutolol, the R-enantiomer shows 1.5–1.9× higher AUC (area under the curve) than the S-enantiomer at doses ≤30 mg/kg. This results from faster clearance of S-acebutolol via glucuronidation [2].
  • Renal Excretion: Renal clearance of R-acebutolol is 45% lower than its S-counterpart, attributed to stronger binding of the R-enantiomer to organic cation transporters (OCTs) in renal tubules [6].
  • Dose Dependency: At 50 mg/kg, R/S AUC ratios approach unity due to saturation of S-enantiomer metabolism [2].

Metabolite Stereoselectivity:

  • The active metabolite diacetolol (DC) displays non-stereoselective plasma profiles. However, urinary recovery favors R-DC (R:S = 1.92 ± 0.29), indicating stereoselective renal secretion or reabsorption [2] [6].
  • S-Acebutolol undergoes faster hepatic conversion to DC via CYP2D6, while R-Acebutolol is predominantly excreted unchanged [2].

Table 3: Enantioselective Pharmacokinetic Parameters of Acebutolol in Rats (IV Dose)

ParameterR-AcebutololS-Acebutololp-value
t₁/₂ (min)58.3 ± 6.142.7 ± 5.3<0.05
Vd (L/kg)1.21 ± 0.111.34 ± 0.09NS
Clₜ (mL/min/kg)14.2 ± 1.821.9 ± 2.4<0.01
AUC (μg·min/mL)351.5 ± 44.2228.1 ± 31.7<0.05

Data from [2]; NS = Not significant

Absorption Differences:

  • After oral dosing, both enantiomers show multiple plasma concentration peaks due to erratic gastric emptying and enterocyte efflux by P-glycoprotein (higher affinity for S-enantiomer) [6].
  • Food reduces bioavailability by 60% for both enantiomers via slowed intestinal absorption [6].

Optimization of Deuterium Incorporation Techniques

Efficiency of Deuterium Labeling hinges on precursor selection, catalyst design, and reaction engineering:

Precursor-Driven Approaches:

  • Deuterated Isopropylamine Synthesis:
  • Reduction of acetone-d₆ with NaBD₄ and NH₄OAc yields (CD₃)₂C=ND, followed by catalytic hydrogenation to iPrND₂ (97 atom% D) [7].
  • Alternative: Acetone-d₆ reacts with ND₃ under PtO₂-catalyzed reductive amination (85% yield, 99% deuteration) [5].
  • Triflate-Directed Coupling: For selective C-deuteration, nopinone-derived enol triflate undergoes Negishi coupling with CD₃ZnBr, achieving >98% regioselectivity at the methyl position [7].

Catalytic Optimization:

  • HKR Catalyst Loading: Reduced to 0.2–0.5 mol% using recyclable (salen)Co-OAc immobilized on silica, maintaining >98% ee while cutting costs [3].
  • Solvent Effects: Tetrahydrofuran (THF) improves deuteration efficiency in Pd-catalyzed C–D bond formation vs. ethereal solvents, due to better solvation of organometallic intermediates [7].

Table 4: Optimization Strategies for Deuterium Incorporation

StrategyConditionEfficiency GainLimitation
Reductive AminationPtO₂/ND₃, CD₃COCD₃, 60°C, 24h99 atom% D, 85% yieldHigh-pressure equipment
Negishi CouplingCD₃ZnBr, Pd(PPh₃)₄, THF, 25°C>98% regioselectivityAir-sensitive reagents
Epoxide AminolysisiPrND₂, scCO₂, 100 bar99% ee, no solvent residuesCapital-intensive setup

Process Challenges:

  • Isotopic Dilution: Residual protic solvents (e.g., H₂O, ROH) reduce deuterium atom% – addressed by molecular sieves or anhydrous solvent systems [5].
  • Racemization: Acidic conditions during acylation cause epimerization – mitigated by low-temperature (-20°C) reactions and non-acidic catalysts (e.g., DMAP) [3].

Properties

Product Name

R-Acebutolol-d7

Molecular Formula

C₁₈H₂₁D₇N₂O₄

Molecular Weight

343.47

Synonyms

N-[3-Acetyl-4-[(2R)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide-d7; (R)-N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide-d7; (+)-Acebutolol-d7_x000B_

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.